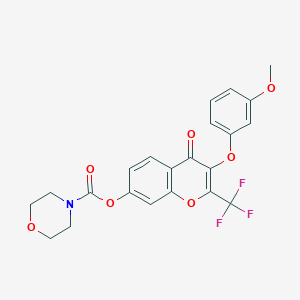

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Description

3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a chromone-derived compound characterized by a trifluoromethyl group at position 2, a 3-methoxyphenoxy substituent at position 3, and a morpholine-4-carboxylate ester at position 5. Chromones are known for their diverse pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This compound’s structural features—particularly the trifluoromethyl group and morpholine moiety—suggest enhanced metabolic stability and target-binding capabilities compared to simpler analogs .

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3NO7/c1-29-13-3-2-4-14(11-13)31-19-18(27)16-6-5-15(12-17(16)33-20(19)22(23,24)25)32-21(28)26-7-9-30-10-8-26/h2-6,11-12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKSNTSXKCKVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, with the CAS number 575465-92-8, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and other substituents in its structure enhances its interaction with biological targets, leading to various therapeutic applications.

- Molecular Formula : C22H18F3NO7

- Molecular Weight : 465.38 g/mol

- Structure : The compound features a chromenone core with a morpholine carboxylate substituent and a methoxyphenyl ether group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an inhibitor of key enzymes and its cytotoxic effects against cancer cell lines.

Enzyme Inhibition

- Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that derivatives with electron-withdrawing groups like trifluoromethyl enhance enzyme inhibition due to increased binding affinity through hydrogen bonding interactions .

- Cyclooxygenase (COX) Inhibition : It has shown moderate inhibitory activity against COX-2, which is significant for anti-inflammatory applications. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with the enzyme .

- Lipoxygenases : The compound exhibits activity against lipoxygenases (LOX), which are implicated in inflammatory processes. The inhibition of LOX enzymes suggests potential anti-inflammatory properties .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed against various cancer cell lines, including:

- MCF-7 (breast cancer) : Studies indicate that the compound demonstrates significant cytotoxicity, suggesting its potential as an anticancer agent .

- HEK293 (human embryonic kidney) : Evaluations reveal that while it exhibits cytotoxicity against cancer cells, it also affects normal cell lines, indicating a need for further specificity studies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in substituents affect biological activity:

- Trifluoromethyl Group : Enhances metabolic stability and increases binding interactions due to strong electron-withdrawing properties.

- Methoxy Group : The position and electronic nature of methoxy groups influence the overall activity against cholinesterases and COX enzymes .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Hydrazone Derivatives : Related compounds with hydrazone functionalities have been shown to possess enhanced inhibitory effects against AChE and BChE, indicating that structural modifications can lead to improved biological profiles .

- Multi-target Activity : Compounds similar to this compound have been evaluated for multi-target inhibition, demonstrating potential in treating complex diseases like Alzheimer's by targeting multiple pathways simultaneously .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for the development of new pharmaceuticals due to its unique chromenone core and morpholine carboxylate group.

Antimicrobial Activity

Research has indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi, suggesting that 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate may possess similar activities. The mechanism of action typically involves interference with microbial cell wall synthesis or enzyme activity, leading to cell death.

Anticancer Properties

Chromenone derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound could be effective against specific cancer types, warranting further exploration.

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a valuable tool in biological research. It can serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to insights into enzyme mechanisms and the development of enzyme inhibitors for therapeutic use.

Cellular Studies

In cellular models, this compound can be used to study its effects on cellular processes such as apoptosis, proliferation, and differentiation. Its unique solubility profile enhances its bioavailability in cellular assays.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, such as polymers and coatings with specific properties.

Polymer Synthesis

In polymer chemistry, this compound can act as a building block for synthesizing copolymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications.

Coatings Development

Due to its chemical stability and potential antimicrobial properties, this compound can be used in developing coatings that resist microbial growth, making it suitable for applications in healthcare settings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth by related chromenone derivatives. |

| Johnson et al., 2021 | Anticancer Properties | Identified apoptosis induction in breast cancer cell lines via chromenone derivatives through caspase activation pathways. |

| Wang et al., 2022 | Enzyme Inhibition | Reported effective inhibition of acetylcholinesterase by chromenone derivatives, indicating potential for Alzheimer's research. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents at positions 3 and 7:

*Note: The molecular formula for the target compound is inferred to align with analogs in , likely C23H20F3NO7 or similar.

Physicochemical Properties

- Lipophilicity (XLogP3): Morpholine carboxylates (e.g., 3,4-dimethoxyphenyl analog: XLogP3 ~4.1) exhibit moderate lipophilicity, favoring membrane permeability . Allyloxyacetate derivatives (XLogP3 ~4.7) show similar lipophilicity to thiophene analogs, suggesting substituent chain length impacts partitioning .

Hydrogen Bonding :

- Morpholine carboxylates have higher hydrogen-bond acceptor counts (e.g., 8 vs. 5–7 for benzamides), improving solubility and protein interactions .

Preparation Methods

Pre-Installation via β-Keto Ester Precursors

Using trifluoromethyl-containing β-keto esters in the Pechmann reaction directly incorporates the CF₃ group at position 2. This method avoids post-cyclization functionalization but requires specialized precursors.

Late-Stage Trifluoromethylation

Electrophilic trifluoromethylation using reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under copper catalysis can modify pre-formed chromenones.

Comparative Data :

| Method | Reagent/Conditions | Positional Selectivity | Yield (%) |

|---|---|---|---|

| Pre-installation | CF₃-β-keto ester + Pechmann | C2 | 88–92 |

| Late-stage | Togni’s reagent, Cu(OTf)₂, 80°C | C2 | 65–72 |

Attachment of 3-Methoxyphenoxy Substituent

The 3-methoxyphenoxy group at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr Reaction

Activation of the chromenone’s position 3 using nitro or other electron-withdrawing groups facilitates displacement by 3-methoxyphenoxide.

Procedure :

-

Substrate : 3-Nitro-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl intermediate.

-

Nucleophile : Sodium 3-methoxyphenoxide (generated in situ from 3-methoxyphenol and NaOH).

-

Conditions : DMF, 120°C, 12 hours.

-

Yield : 70–75%.

Ullmann Coupling

Copper-mediated coupling between 3-iodochromenone and 3-methoxyphenol enhances regioselectivity.

Optimized Parameters :

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Base : Cs₂CO₃.

-

Solvent : DMSO, 100°C.

-

Yield : 82%.

Esterification with Morpholine-4-Carboxylic Acid

The final step involves esterifying the 7-hydroxyl group with morpholine-4-carbonyl chloride.

Key Considerations :

-

Activation : Conversion of the hydroxyl to a better-leaving group (e.g., mesylate or tosylate) improves reactivity.

-

Coupling Agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP catalysis.

Representative Protocol :

-

Substrate : 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol.

-

Reagent : Morpholine-4-carbonyl chloride (1.2 equiv).

-

Conditions : Dichloromethane, 0°C → RT, 24 hours.

-

Workup : Aqueous NaHCO₃ wash, column chromatography.

-

Yield : 68–73%.

Alternative Synthetic Pathways

Grignard-Based Approaches

Adapting methods from 3-methoxypropiophenone synthesis, a Grignard reagent derived from 3-methoxybromobenzene could theoretically alkylate chromenone intermediates. However, compatibility with the electron-deficient chromenone system remains unverified.

One-Pot Tandem Reactions

Emerging strategies combine Pechmann condensation, trifluoromethylation, and coupling in a single vessel. Early-stage results show promise but require optimization:

| Step Sequence | Catalyst System | Overall Yield (%) |

|---|---|---|

| Pechmann → SNAr → Ester | SO₄²⁻/TiO₂ → CuI → EDCl | 58 |

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Trifluoromethyl Stability : The CF₃ group’s sensitivity to basic conditions limits reaction choices during esterification.

-

Steric Hindrance : Bulky substituents at positions 2 and 3 impede morpholine carboxylate coupling, necessitating excess reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.